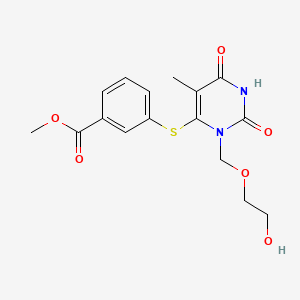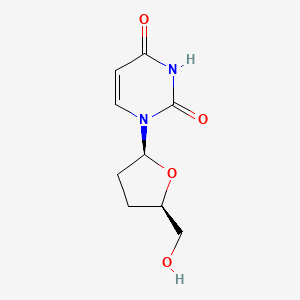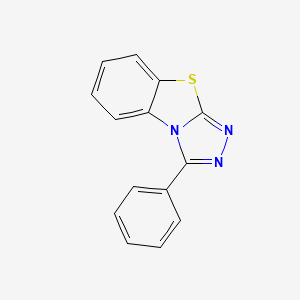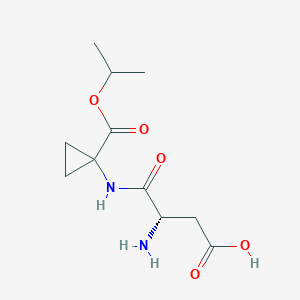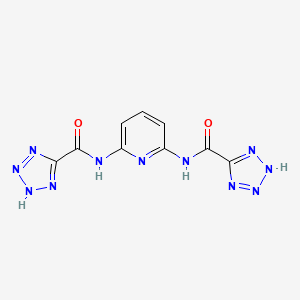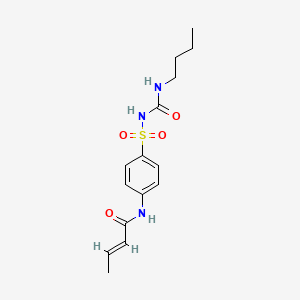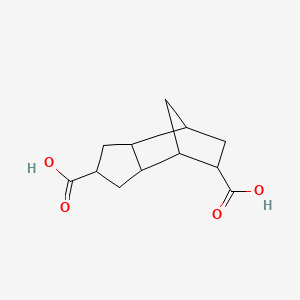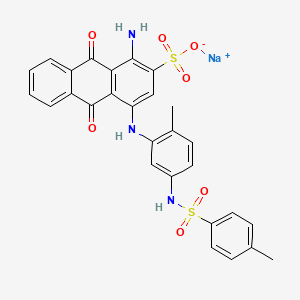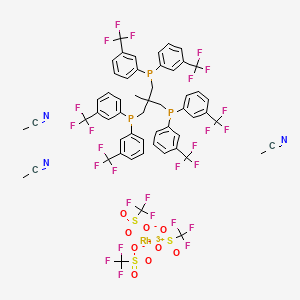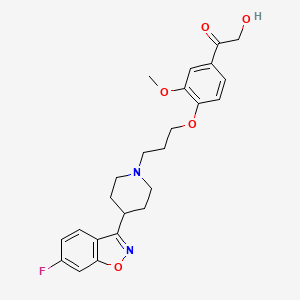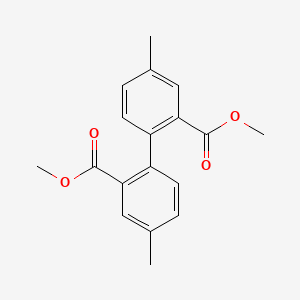
Methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 60080 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
NSC 60080 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of NSC 60080 while exhibiting different chemical properties.
Scientific Research Applications
NSC 60080 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, NSC 60080 is utilized to investigate cellular processes and interactions at the molecular level. In medicine, this compound is explored for its potential therapeutic effects and its role in drug development. Industrial applications of NSC 60080 include its use in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of NSC 60080 involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. Generally, NSC 60080 exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
NSC 60080 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures or those that exhibit similar biological activities. The comparison often focuses on differences in reactivity, stability, and specific applications. Some similar compounds might include other members of the same chemical family or those with related functional groups.
Conclusion
NSC 60080 is a versatile compound with significant potential in various scientific fields. Its unique properties and interactions make it a valuable subject of study for researchers aiming to understand and utilize its capabilities in chemistry, biology, medicine, and industry. Further research and exploration of NSC 60080 will likely uncover even more applications and insights into its mechanisms of action.
Properties
CAS No. |
2941-80-2 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
methyl 2-(2-methoxycarbonyl-4-methylphenyl)-5-methylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-5-7-13(15(9-11)17(19)21-3)14-8-6-12(2)10-16(14)18(20)22-4/h5-10H,1-4H3 |
InChI Key |
RZTPBYRDGGSKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


